7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11N3S/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h2-3,5-7,9,11H,1,4H2 |
InChI Key |
GWHBHUIITAPQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=NN2C1C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone or β-ketoester under acidic or basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions depending on the reagent and conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the thiophene ring or peripheral substituents. For example, oxidation of the thiophene moiety can yield sulfone derivatives.
-
Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur atoms in the thiophene ring to sulfoxides or sulfones, depending on stoichiometry.
Key Data:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 2 h | Thiophene sulfone derivative | 65–70 |
| mCPBA (1 equiv) | CH₂Cl₂, 0°C, 1 h | Thiophene sulfoxide | 85 |
Reduction Reactions
Reductive transformations target the pyrimidine ring or substituents:
-
Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups (if present) to alcohols.
-
Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the pyrimidine ring, converting 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine to its fully saturated analog.
Example Reaction:
Electrophilic Substitution
The C3 position of the pyrazole ring is highly nucleophilic, enabling electrophilic functionalization:
Formylation
-
Vilsmeier-Haack reagent (POCl₃/DMF) introduces a formyl group at C3 :
The electron-donating thiophene group enhances reactivity, leading to higher yields compared to π-deficient substituents .
Halogenation
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes substitution at electron-deficient positions:
-
Amination with NH₃/EtOH at 120°C replaces chlorine or other leaving groups (if present) with amino groups .
-
Alkoxy substitution using NaOR (R = Me, Et) in DMF introduces alkoxy groups at position 6 or 7 .
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts via the thiophene ring.
-
Ring-opening with nucleophiles (e.g., hydrazine) cleaves the pyrimidine ring under basic conditions, generating pyrazole-thiophene hybrids.
Functional Group Interconversion
-
Ester hydrolysis : Esters at position 6 are hydrolyzed to carboxylic acids using NaOH/EtOH .
-
Aldol condensation : The 3-formyl derivative reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .
Metal-Catalyzed Cross-Coupling
Tautomerism and pH-Dependent Reactivity
The compound exhibits pH-dependent tautomerism, influencing its reactivity:
Scientific Research Applications
7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of pyrazolo[1,5-a]pyrimidines differ primarily in substituents at the 2-, 3-, 5-, and 7-positions. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group (logP ~2.5) increases hydrophobicity compared to thiophen-3-yl (logP ~2.0) .
- Solubility : Thiophene-containing derivatives exhibit better aqueous solubility due to sulfur’s polarizability, whereas CF3 analogs require co-solvents .
- Thermal Stability : Trifluoromethyl derivatives show higher thermal stability (decomposition >250°C) compared to cyclopropyl or thiophene analogs .
Q & A
Q. What are the standard synthetic routes for preparing 7-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, derivatives are synthesized via:
- Step 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with thiophene derivatives in solvents like benzene or methanol under reflux .
- Step 2 : Functionalization at position 7 using silylformamidine or arylazo groups, followed by crystallization (e.g., from hexane or ethanol) .
- Optimization : Adjusting reaction time (e.g., 5–6 hours for reflux), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., acid/base conditions). Yields can vary from 62% to 70% depending on substituents .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., δ 2.5–3.5 ppm for methyl groups, δ 150–160 ppm for aromatic carbons) .
- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) and fragmentation patterns .
- Elemental Analysis : Comparing calculated vs. observed C/H/N percentages (e.g., C: 62.77% calc. vs. 62.5% obs.) .
Advanced Research Questions
Q. How do structural modifications at positions 3 and 7 of the pyrazolo[1,5-a]pyrimidine core influence bioactivity and physicochemical properties?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 3 enhance electrophilic reactivity, improving enzyme inhibition (e.g., IC₅₀ values for kinase inhibitors) .
- Thiophene or arylazo groups at position 7 increase π-π stacking interactions, affecting solubility and binding affinity (e.g., logP changes by 0.5–1.0 units) .
- Case Study : 3-(4-Chlorophenylazo) derivatives show higher thermal stability (mp 233–235°C) compared to non-halogenated analogs .
Q. What strategies resolve discrepancies in NMR or elemental analysis data during synthesis?
- Methodological Answer :
- Data Contradiction Analysis :
Batch Comparison : Replicate syntheses under identical conditions to identify procedural inconsistencies .
Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Purification Reassessment : Recrystallize from alternative solvents (e.g., switch from ethanol to acetonitrile) to remove impurities .
- Example : A 0.2% deviation in carbon content may indicate incomplete drying; re-dry under vacuum at 50°C .
Q. What computational approaches predict the reactivity or binding interactions of these compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. For example, thiophene substituents show strong van der Waals interactions in ATP-binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How are multi-step syntheses designed to introduce thiophene or heterocyclic substituents?
- Methodological Answer :
- Modular Synthesis :
Core Formation : Construct pyrazolo[1,5-a]pyrimidine via cyclocondensation of aminopyrazoles with β-ketoesters .
Thiophene Introduction : Use Suzuki-Miyaura coupling for C–C bond formation between brominated cores and thiophen-3-ylboronic acids .
Post-Functionalization : Oxidize thiophene to sulfone groups using H₂O₂/acetic acid for enhanced polarity .
- Critical Parameters : Protect reactive sites (e.g., amines) with tert-butyloxycarbonyl (Boc) groups to prevent side reactions .
Key Considerations for Researchers
- Avoid Common Pitfalls : Ensure anhydrous conditions for silylformamidine reactions to prevent hydrolysis .
- Advanced Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for isomers .
- Collaborative Validation : Cross-verify spectral data with crystallography (e.g., CCDC entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
